molecular formula C10H9NO2 B1625909 4-(4-Methoxyphenyl)oxazole CAS No. 54289-74-6

4-(4-Methoxyphenyl)oxazole

Cat. No.: B1625909
CAS No.: 54289-74-6
M. Wt: 175.18 g/mol
InChI Key: RDTKGSYKMUXXSY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-methoxyphenyl group. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxy group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of 4-methoxybenzoyl chloride with an appropriate amine under acidic conditions. Another method includes the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which is a versatile strategy for preparing oxazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)oxazole
  • 4-(4-Chlorophenyl)oxazole
  • 4-(4-Bromophenyl)oxazole

Comparison: 4-(4-Methoxyphenyl)oxazole is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKGSYKMUXXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499248
Record name 4-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54289-74-6
Record name 4-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 ml of formamide was added to 2 g of 2-bromo-4′-methoxyacetophenone, and stirred at 180° C. for 20 minutes. This was restored to room temperature, diluted with ethyl acetate, and washed with water and saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and the residue was purified through silica gel column chromatography (developing solvent: hexane to hexane/ethyl acetate=7/3) to obtain 0.76 g of the entitled compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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